molecular formula C15H16N2 B14113056 N-Benzyl-2-methylbenzenecarboximidamide

N-Benzyl-2-methylbenzenecarboximidamide

Cat. No.: B14113056
M. Wt: 224.30 g/mol
InChI Key: IVLIWIKMJVQHGF-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylbenzenecarboximidamide is an organic compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . As a carboximidamide derivative, this chemical structure is of significant interest in medicinal chemistry and drug discovery research. Compounds within this class are frequently investigated for their potential biological activities, which can include interactions with enzymes and protein targets . For instance, structurally related benzenecarboximidamide compounds have been identified as ligands with binding affinity to serine proteases like prothrombin, suggesting potential value in haemostasis and coagulation research . Researchers value this chemical building block for developing novel pharmacologically active molecules. It is supplied as a liquid and should be stored under an inert atmosphere at room temperature to maintain stability and purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzyl-2-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

IVLIWIKMJVQHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2 Methylbenzenecarboximidamide and Analogues

Established Synthetic Routes to N-Benzyl-2-methylbenzenecarboximidamide

The synthesis of this compound can be achieved through several well-established methods, primarily involving the formation of the characteristic imidamide functional group. These routes include condensation reactions, amidation and imidation strategies, and multicomponent reactions.

Condensation Reactions Involving Nitriles and Amines

A cornerstone in the synthesis of N-substituted imidamides is the direct reaction of nitriles with amines. The Pinner reaction and related methodologies offer a classical yet effective approach. beilstein-journals.orgorganic-chemistry.org In the context of this compound, this would involve the reaction of 2-methylbenzonitrile with benzylamine (B48309).

The reaction is typically acid-catalyzed, proceeding through the formation of a nitrilium ion intermediate, which is subsequently attacked by the amine. beilstein-journals.org Anhydrous conditions are often necessary to prevent the hydrolysis of the intermediate imidate to an ester. beilstein-journals.org Lewis acids can also be employed to promote this transformation. beilstein-journals.org

Table 1: Representative Conditions for Condensation of Nitriles with Amines

Reactants Catalyst/Reagent Solvent Temperature Yield Reference
Benzonitrile, Benzylamine AlCl₃ Toluene 130 °C Good mdpi.com

It is important to note that with benzyl (B1604629) alcohols, a Ritter-type reaction can occur as a side reaction, leading to the formation of carboxamides. beilstein-journals.org

Amidation and Imidation Strategies

Amidation strategies involve the activation of a carboxylic acid or its derivative, followed by reaction with an amine. For the synthesis of this compound, one could envision the conversion of 2-methylbenzoic acid to an activated species, which then reacts with benzylamine. Common activating agents include thionyl chloride to form an acid chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

A more direct approach involves the oxidative amidation of an aldehyde with an amine. For instance, the reaction of 2-methylbenzaldehyde (B42018) with benzylamine in the presence of an oxidizing agent and a suitable catalyst can yield the target imidamide. A copper-MOF has been reported as an effective catalyst for the oxidative amidation of benzaldehyde (B42025) and benzylamine. nih.gov

Table 2: Conditions for Oxidative Amidation

Aldehyde Amine Catalyst Oxidant Solvent Temperature Yield Reference

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. The Ugi reaction is a prominent example of an MCR that can be adapted for the synthesis of α-acetamido amides. nih.govbeilstein-journals.org While a direct Ugi reaction to form this compound is not standard, modifications and related MCRs can provide access to structurally similar compounds. For instance, a Cu(OTf)₂ catalyzed Ugi-type reaction of N,O-acetals with isocyanides has been developed for the synthesis of pyrrolidinyl and piperidinyl 2-carboxamides. researchgate.net The versatility of MCRs allows for the rapid generation of diverse libraries of compounds around a core scaffold.

Novel Synthetic Methodologies and Process Development

Recent advancements in synthetic chemistry have focused on the development of more sustainable and efficient methods. These include the use of catalysts to improve reaction rates and selectivities, and the application of green chemistry principles to minimize environmental impact.

Catalytic Approaches in Imidamide Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction efficiency. In the context of imidamide synthesis, various catalytic systems have been explored. For the synthesis of N-benzyl substituted di-benzimidazole derivatives, a coupling reaction catalyzed by EDC·HCl and DMAP has been reported. doaj.org

Furthermore, the synthesis of benzimidazoles, which share a similar core structure, has been achieved using a variety of catalysts, including ZnO nanoparticles under ultrasound conditions and Fe₃O₄@SiO₂/collagen nanomaterials. semanticscholar.org These catalytic methods often offer advantages such as milder reaction conditions and shorter reaction times. semanticscholar.org Boric acid has also been shown to catalyze the formation of amide bonds, which is a key step in many imidamide syntheses. walisongo.ac.id

Green Chemistry Principles in Reaction Design and Solvent Selection

Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally friendly processes. This includes the use of less hazardous solvents, energy-efficient reaction conditions, and renewable starting materials.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. mdpi.comarkat-usa.orgjocpr.com The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved using microwave irradiation, sometimes in solvent-free conditions. mdpi.comscispace.com

The choice of solvent is another critical aspect of green chemistry. Deep eutectic solvents (DES) are being explored as green alternatives to traditional volatile organic compounds. nih.gov These solvents are often biodegradable and have low toxicity. The synthesis of benzimidazoles has been successfully carried out in a choline (B1196258) chloride-based DES, which acts as both the solvent and catalyst. nih.gov Furthermore, N-butylpyrrolidone (NBP) has been identified as a non-toxic and biodegradable alternative to hazardous solvents like DMF and NMP in peptide synthesis, a field with analogous reaction steps. rgdiscovery.com

Table 3: Green Solvents for Amide and Benzimidazole Synthesis

Reaction Type Green Solvent/Condition Advantages Reference
Benzimidazole Synthesis Microwave Irradiation (Solvent-free) Rapid, high yield, clean reaction mdpi.comscispace.com
Benzimidazole Synthesis Deep Eutectic Solvent (ChCl:urea) Recyclable, biodegradable, dual catalyst/solvent nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

While specific, documented protocols for the stereoselective synthesis of chiral this compound are not extensively detailed in the literature, its synthesis can be approached using established principles of asymmetric synthesis. These strategies primarily involve the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the reaction that forms the amidine. The key synthetic step is the addition of an amine to a nitrile, and inducing facial selectivity during this addition is paramount.

Catalytic Asymmetric Approaches: A promising route involves the use of chiral catalysts, such as chiral phosphoric acids (CPAs). CPAs have been successfully employed in the enantioselective synthesis of other chiral nitrogen-containing compounds, like axially chiral N-aryl benzimidazoles, by catalyzing the enantioselective transfer hydrogenation of an imine intermediate. A similar strategy could be envisioned where a chiral acid catalyst activates the 2-methylbenzonitrile, enabling a stereoselective nucleophilic attack by benzylamine.

Use of Chiral Auxiliaries: Another well-established method in asymmetric synthesis is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into one of the reactants to direct the stereochemistry of a subsequent reaction. For the synthesis of a chiral this compound derivative, a chiral auxiliary could be attached to either the benzylamine or the 2-methylbenzoyl precursor. For instance, a chiral amine like (R)- or (S)-α-methylbenzylamine could be used in place of benzylamine, leading to a diastereomeric mixture of amidines that could potentially be separated. Subsequent removal of the α-methyl group would yield the enantiomerically enriched target compound.

Below is a table outlining potential strategies for stereoselective synthesis.

StrategyReagents/CatalystsExpected Outcome
Asymmetric Catalysis 2-methylbenzonitrile, Benzylamine, Chiral Phosphoric Acid (CPA) or Chiral Lewis AcidEnantioselective formation of the amidine, yielding a high enantiomeric excess (e.e.) of one enantiomer.
Chiral Auxiliary (Amine) 2-methylbenzonitrile, (R)- or (S)-α-methylbenzylamineFormation of a diastereomeric mixture of N-(α-methylbenzyl)-2-methylbenzenecarboximidamides, separable by chromatography.
Chiral Auxiliary (Benzoyl) Chiral alcohol-derived 2-methylbenzoate, BenzylamineMulti-step synthesis involving a chiral ester intermediate to control stereochemistry before conversion to the amidine.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound require methods that account for the basic nature of the amidine functional group. Standard purification techniques such as chromatography and recrystallization are effective but often need modification to achieve high purity.

Chromatographic Methods (Column, Flash)

The basicity of the amidine moiety can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, resulting in poor separation, peak tailing, and potential decomposition or irreversible adsorption on the column. biotage.combiotage.com To circumvent these issues, several strategies are employed in both traditional column chromatography and automated flash chromatography.

One common approach is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to the mobile phase. rochester.edu A typical eluent system might consist of a non-polar solvent like hexanes or heptanes and a more polar solvent such as ethyl acetate (B1210297), with the addition of 0.5-2% triethylamine (B128534) (TEA) or ammonia (B1221849) in methanol (B129727). biotage.comrochester.educore.ac.uk This competing base minimizes the interaction of the target amidine with the stationary phase, allowing for successful elution and improved peak shape.

Alternatively, specialized stationary phases can be used. biotage.comteledynelabs.com

Amine-functionalized silica: These columns have an organic amine bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds with standard non-polar solvent systems like hexane/ethyl acetate, avoiding the need for basic additives. biotage.combiotage.com

Alumina (B75360) (basic or neutral): Alumina is another polar stationary phase that can be used. Basic alumina is particularly effective for the purification of basic compounds without the risk of degradation that acidic silica can pose. teledynelabs.com

Reversed-phase chromatography: For more polar amidine derivatives or their salts, reversed-phase chromatography on a C18-functionalized silica column can be an effective alternative, using mobile phases such as water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid. teledyneisco.com

Dry loading the crude product onto a small amount of silica or another inert support is often preferred over wet loading to ensure a concentrated band is applied to the column, leading to better separation. commonorganicchemistry.com

Stationary PhaseTypical Mobile PhasePurpose/Advantage
Standard Silica Gel Hexane/Ethyl Acetate + 1% TriethylamineNeutralizes acidic silanol groups, prevents peak tailing, and improves recovery of the basic compound. rochester.edu
Amine-Functionalized Silica Hexane/Ethyl AcetateEliminates the need for basic additives in the mobile phase, simplifying solvent removal and improving separation. biotage.combiotage.com
Basic Alumina Dichloromethane/MethanolOffers a different selectivity compared to silica and is suitable for acid-sensitive basic compounds. teledynelabs.com
Reversed-Phase (C18) Water/Acetonitrile + 0.1% TFAEffective for purifying polar or ionic forms of the amidine, such as its hydrochloride salt. teledyneisco.com

Recrystallization and Crystallization Strategies

Recrystallization is a powerful technique for purifying solid compounds like this compound, provided a suitable solvent or solvent system can be identified. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. rochester.edu

For non-polar to moderately polar compounds, common single-solvent choices include ethanol, isopropanol, or acetonitrile. researchgate.net More frequently, a binary solvent system is required to achieve optimal results. reddit.com This typically involves dissolving the crude amidine in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle warming to redissolve the precipitate, followed by slow cooling, allows for the formation of pure crystals. Common solvent mixtures include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water. reddit.compitt.edu A reported recrystallization for a related N-benzyl substituted compound utilized a dichloromethane/ethanol mixture. iucr.org

Given the basic nature of the amidine, a highly effective strategy for purification is to first convert it into a salt, such as a hydrochloride salt. researchgate.netnih.gov Amidine hydrochlorides often exhibit higher melting points and enhanced crystallinity compared to the free base. wikipedia.orgcaymanchem.com The salt can be formed by treating a solution of the free base with hydrochloric acid. These salts are typically more soluble in polar solvents like water, ethanol, or methanol, from which they can be recrystallized. The pure amidine free base can be recovered afterward by neutralization with a base if required.

Solvent SystemCompound FormRationale
Ethanol or Isopropanol Free BaseSingle polar protic solvent, good for compounds with hydrogen bonding capabilities.
Ethyl Acetate / Hexanes Free BaseA common binary system balancing polarity; the compound dissolves in hot ethyl acetate and precipitates upon addition of hexanes. reddit.com
Dichloromethane / Ethanol Free BaseUsed for related N-benzyl heterocyclic compounds. iucr.org
Methanol / Water Hydrochloride SaltA polar system suitable for crystalline salts; the salt dissolves in methanol and crystallizes upon the addition of water. reddit.com

Chemical Reactivity and Transformative Processes of N Benzyl 2 Methylbenzenecarboximidamide

Fundamental Reaction Mechanisms of the Imidamide Functional Group

The imidamide moiety is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, creating a resonant system that influences its reactivity.

The imidamide functional group in N-Benzyl-2-methylbenzenecarboximidamide possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, are the primary nucleophilic sites. The imine nitrogen (sp² hybridized) is generally more basic and nucleophilic than the amine nitrogen (sp³ hybridized), although both can participate in reactions. Protonation typically occurs at the sp²-hybridized nitrogen, as the resulting positive charge can be delocalized across the N-C-N system, forming a stabilized amidinium ion. wikipedia.org

Conversely, the imidoyl carbon atom is electrophilic. Due to the electronegativity of the attached nitrogen atoms, this carbon carries a partial positive charge and is susceptible to attack by nucleophiles. This dual reactivity allows the molecule to engage with a wide array of reagents. The outcome of such reactions often depends on the specific electrophile or nucleophile used. nih.gov

Table 1: Predicted Reactive Sites in this compound
SiteType of ReactivityPlausible Interacting SpeciesExpected Product Type
Imine Nitrogen (sp²)Nucleophilic / BasicProtons (Acids), Alkyl Halides, Acyl ChloridesAmidinium Salts, N-Alkylated/N-Acylated Products
Amine Nitrogen (sp³)NucleophilicAlkyl Halides, Acyl ChloridesQuaternary Ammonium Salts, N-Acylated Products
Imidoyl CarbonElectrophilicOrganometallic Reagents (e.g., Grignard), HydridesAddition Products, Reduction to Amines

Alkylation and acylation reactions are fundamental transformations for imidamide derivatives. Given the two nitrogen atoms in this compound, these reactions can potentially occur at either site. The reaction's regioselectivity is influenced by factors such as the nature of the electrophile, the solvent, and the presence of a base. Generally, the more basic imine nitrogen is the kinetically favored site for alkylation. researchgate.net Acylation, often using acyl chlorides or anhydrides, also typically proceeds at the most nucleophilic nitrogen. masterorganicchemistry.com

These reactions are significant as they can be used to introduce new functional groups, modify the compound's steric and electronic properties, or prepare derivatives for further synthetic transformations. mdpi.com

Table 2: Representative Alkylation and Acylation Reactions
Reaction TypeReagentPotential ProductTypical Conditions
N-AlkylationMethyl Iodide (CH₃I)N-Benzyl-N'-methyl-2-methylbenzenecarboximidamidium iodideAprotic solvent (e.g., DMF), Room Temperature
N-BenzylationBenzyl (B1604629) Bromide (BnBr)N,N'-Dibenzyl-2-methylbenzenecarboximidamidium bromideBase (e.g., K₂CO₃), Acetone, Reflux mdpi.com
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-N'-benzyl-2-methylbenzenecarboximidamideBase (e.g., Pyridine), CH₂Cl₂, 0 °C to RT

The structure of this compound is conducive to intramolecular cyclization reactions, particularly under acidic conditions. For instance, an intramolecular electrophilic aromatic substitution, analogous to the Bischler-Napieralski reaction, could lead to the formation of fused heterocyclic systems. chemistrytalk.org In such a scenario, the imidoyl carbon, after activation by an acid, could act as the electrophile, attacking the electron-rich benzyl or 2-methylphenyl ring. The 2-methyl group on the benzoyl moiety may sterically hinder but also electronically influence the outcome of such cyclizations.

Rearrangement reactions, such as the Curtius rearrangement, are also plausible if the molecule is first converted to a suitable precursor, like an acyl azide. nih.gov

Table 3: Plausible Cyclization and Rearrangement Processes
ProcessActivating Reagent/ConditionIntermediatePotential Product Class
Intramolecular Cyclization (Pictet-Spengler type)Protic or Lewis Acid (e.g., PPA, TfOH)N-Acyliminium IonDihydroisoquinolinone derivatives
Thermal RearrangementHigh TemperatureNitrene (from a precursor)Carbodiimides

Tautomerism and Isomerization Dynamics in this compound

The structural dynamics of this compound are governed by tautomeric equilibria and conformational isomerism, which are characteristic of molecules with amide and imine functionalities.

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. nih.gov In this compound, the most significant tautomeric equilibrium is the amidine-amidine type, where a proton is transferred between the two nitrogen atoms of the imidamide core. This process results in two distinct but rapidly interconverting tautomers that are structurally identical if the substituents on the nitrogens were the same, but are distinct in this case.

While less common for this specific functional group, other tautomeric forms like the imine-enamine or amidine-imidic acid (or imidate) could exist in equilibrium, although the amidine-amidine form is generally the most stable. The position of this equilibrium can be influenced by solvent polarity, temperature, and pH. researchgate.net

Table 4: Key Tautomeric Forms of this compound
Tautomer TypeDescriptionStructural Representation
Amidine (Tautomer I)Proton on the nitrogen not attached to the benzyl group.(2-Me-Ph)-C(=NH)-N(H)-Bn
Amidine (Tautomer II)Proton on the nitrogen attached to the benzyl group.(2-Me-Ph)-C(=N-Bn)-NH₂

Due to the delocalization of the nitrogen lone pair into the C=N double bond, the C-N bonds within the imidamide group possess a significant partial double-bond character. This leads to a substantial energy barrier for rotation around these bonds, a phenomenon well-documented in amides and related structures. scielo.br This restricted rotation gives rise to conformational isomers, often referred to as rotamers (e.g., E and Z isomers).

For this compound, restricted rotation can be expected around:

The C(imidoyl)-N(benzyl) bond.

The C(aryl)-C(imidoyl) bond.

The interconversion between these rotamers can often be observed by techniques like dynamic NMR spectroscopy. Theoretical studies on similar N-benzyl systems have shown that multiple stable conformations can exist, with energy barriers to interconversion that are high enough to allow for the potential isolation of individual isomers under specific conditions. udayton.eduudayton.edu

Table 5: Conformational Isomerism in this compound
Bond with Restricted RotationType of IsomerismDescriptionEstimated Rotational Barrier
C(imidoyl)-N(benzyl)E/Z Isomerism (Rotamers)Different spatial arrangements of the benzyl group relative to the imidoyl C=N bond.~15-25 kcal/mol (by analogy to amides) scielo.br
C(aryl)-C(imidoyl)Atropisomerism (potential)Hindered rotation of the 2-methylphenyl group due to steric clash with the imidamide moiety.Variable, depends on steric bulk.

Table of Mentioned Chemical Compounds

Table 6: List of Chemical Compounds
Compound NameRole in Article
This compoundPrimary subject of the article
Methyl IodideReagent for N-alkylation
Benzyl BromideReagent for N-benzylation
Acetyl ChlorideReagent for N-acylation
Potassium CarbonateBase catalyst
PyridineBase catalyst
Polyphosphoric acid (PPA)Acid catalyst for cyclization
Triflic acid (TfOH)Acid catalyst for cyclization
CarbodiimidesPotential rearrangement product

Experimental Determination of Tautomeric Equilibria

A comprehensive search of scientific databases and literature yields no specific experimental studies on the tautomeric equilibria of this compound. Tautomerism in imidamide involves the migration of a proton between the two nitrogen atoms, leading to two or more isomers that can interconvert. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.

Typically, experimental determination of tautomeric equilibria is achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying the different tautomeric forms in solution. In cases of slow exchange, distinct sets of signals for each tautomer can be observed. For faster exchange rates, averaged signals are seen, and techniques like variable temperature NMR can be used to slow the exchange and resolve the individual tautomers. Other methods such as UV-Vis and Infrared (IR) spectroscopy can also provide insights into the predominant tautomeric form.

Without experimental data for this compound, any discussion of its tautomeric preference remains speculative.

Computational Prediction of Tautomer Stability

In the absence of experimental data, computational chemistry offers a powerful alternative for predicting the relative stabilities of tautomers. Quantum mechanical calculations, particularly using Density Functional Theory (DFT) methods, are widely employed for this purpose. These calculations can determine the optimized geometries and relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models).

A computational study on this compound would involve:

Building the molecular models of the possible tautomers.

Performing geometry optimizations to find the lowest energy conformation for each tautomer.

Calculating the relative electronic energies and Gibbs free energies to determine their relative stabilities.

Simulating spectroscopic data (e.g., NMR chemical shifts) to aid in the potential future identification of these tautomers.

However, a specific computational study predicting the tautomer stability of this compound has not been reported in the literature.

Derivatization Strategies for Structural Modification and Functionalization

While derivatization strategies for the broader class of N-substituted benzamides and related compounds are well-documented, specific methods for the structural modification of this compound are not available. General synthetic methodologies that could potentially be applied are outlined below.

Introduction of Substituents on the Aromatic Rings

Modification of the two aromatic rings in this compound—the 2-methylphenyl ring and the benzyl ring—could be achieved through various electrophilic aromatic substitution reactions. The feasibility and regioselectivity of these reactions would depend on the existing substituents and the reaction conditions.

Potential Reactions for Aromatic Substitution:

ReactionReagentsPotential Outcome
NitrationHNO₃, H₂SO₄Introduction of a nitro (-NO₂) group.
HalogenationX₂ (e.g., Br₂, Cl₂), Lewis AcidIntroduction of a halogen (-Br, -Cl) atom.
Friedel-Crafts AcylationAcyl chloride, Lewis AcidIntroduction of an acyl (-COR) group.
Friedel-Crafts AlkylationAlkyl halide, Lewis AcidIntroduction of an alkyl (-R) group.
SulfonationFuming H₂SO₄Introduction of a sulfonic acid (-SO₃H) group.

This table represents general possibilities and has not been experimentally verified for this compound.

Modifications at the Imidamide Nitrogen Atoms

The imidamide functional group contains two nitrogen atoms that could potentially be modified. The N-H proton of the imidamide is acidic and can be removed by a suitable base, generating an anion that can react with various electrophiles.

Potential N-Modification Reactions:

ReactionReagentsPotential Outcome
N-AlkylationAlkyl halide, BaseIntroduction of an alkyl group on one of the nitrogen atoms.
N-AcylationAcyl chloride, BaseIntroduction of an acyl group on one of the nitrogen atoms.
N-ArylationAryl halide, Catalyst (e.g., Pd or Cu)Introduction of an aryl group on one of the nitrogen atoms.

This table represents general possibilities and has not been experimentally verified for this compound.

Synthesis of Polymeric this compound Derivatives

The synthesis of polymers incorporating the this compound moiety would require the introduction of polymerizable functional groups onto the monomer. This could be achieved by first derivatizing the molecule as described in the sections above to include groups such as vinyl, styryl, acrylate, or other functionalities amenable to polymerization techniques like free-radical, condensation, or ring-opening polymerization. No such polymeric derivatives of this compound have been reported.

Based on the provided search results, detailed experimental spectroscopic data specifically for the chemical compound “this compound” is not available. The search results contain information for structurally related but different compounds, primarily N-benzyl-2-methylbenzamide and other amides. The distinction between an amide (-C(=O)NH-) and a carboximidamide (-C(=NH)NH-) is significant, and their spectroscopic characteristics would differ substantially.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for “this compound” as requested in the outline using the available sources. Providing data from other compounds would be inaccurate and misleading.

Advanced Spectroscopic and Structural Characterization of N Benzyl 2 Methylbenzenecarboximidamide

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a distinct fingerprint based on its structural composition. nih.gov While an experimental Raman spectrum for N-Benzyl-2-methylbenzenecarboximidamide has not been reported in the reviewed literature, its vibrational modes can be predicted by analyzing its constituent functional groups. The primary vibrational modes expected would originate from the 2-methylphenyl group, the benzyl (B1604629) moiety, and the central benzenecarboximidamide core.

Key expected vibrational bands would include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the 2-methylphenyl and benzyl rings are anticipated in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching modes from the benzylic methylene (B1212753) (-CH₂) and the methyl (-CH₃) groups are expected between 3000 cm⁻¹ and 2850 cm⁻¹. nih.gov

C=N Stretching: The carbon-nitrogen double bond of the imidamide group is a strong Raman scatterer and is predicted to produce a characteristic band in the 1690-1640 cm⁻¹ range.

Aromatic Ring Stretching: C=C stretching vibrations within the two aromatic rings typically appear as a series of bands in the 1610-1450 cm⁻¹ region. researchgate.net

N-H Bending: The in-plane bending vibration of the N-H groups in the imidamide functional core is also expected in this region.

Ring Breathing Modes: The symmetric radial expansion and contraction of the benzene (B151609) rings give rise to characteristic "ring breathing" modes, which provide a fingerprint for the substituted phenyl structure.

These predicted vibrational assignments are crucial for confirming the molecular structure and identifying the compound in various sample matrices.

Table 1: Predicted Raman Vibrational Modes for this compound


Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentAssociated Functional Group
3100 - 3000Aromatic C-H StretchBenzyl and 2-Methylphenyl Rings
3000 - 2850Aliphatic C-H Stretch-CH₂- (benzyl) and -CH₃ (methyl)
1690 - 1640C=N StretchCarboximidamide Core
1610 - 1450Aromatic C=C Ring StretchBenzyl and 2-Methylphenyl Rings
1470 - 1440-CH₂- ScissoringBenzylic Methylene
~1380-CH₃ Symmetric BendMethyl
1300 - 1000C-N StretchCarboximidamide Core

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.com For this compound (C₁₅H₁₆N₂), the primary ion expected in positive-ion mode HRMS would be the protonated molecule, [M+H]⁺. The ability to confirm the molecular formula with low ppm (parts per million) error is a definitive step in chemical identification.

Table 2: Predicted HRMS Data for this compound


Molecular FormulaIon TypeCalculated Exact Mass (Da)Observed Mass (Da)
C₁₅H₁₆N₂[M+H]⁺225.13862To be determined

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. rsc.orgGiven the presence of basic nitrogen atoms in the imidamide functional group, this compound is expected to ionize efficiently in positive-ion ESI-MS. The primary species observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 225.1.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ precursor ion, would provide valuable structural information. Fragmentation of N-benzylated cations is well-documented and typically proceeds via cleavage of the benzylic C-N bond. researchgate.netnih.govThis would be expected to yield a prominent fragment ion corresponding to the benzyl or tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. Other potential fragmentations could involve cleavages around the imidamide core, providing further confirmation of the compound's connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating volatile compounds and identifying them based on their retention time and mass spectrum. It serves as a powerful tool for assessing the purity of a sample and confirming the identity of the main component. wisc.eduFor this compound, analysis would involve injection into a gas chromatograph, where it would travel through a capillary column and elute at a characteristic retention time.

Upon entering the mass spectrometer, the molecule would undergo hard ionization, typically via Electron Ionization (EI). The resulting mass spectrum is a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular ion ([M]⁺˙) at m/z 224 might be observed, although its abundance could be low depending on its stability. The most characteristic and often most abundant fragment in the EI spectra of benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91. nih.govresearchgate.net

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) analysis provides unambiguous proof of molecular structure by mapping electron density in a single crystal. While the crystal structure of this compound has not been reported, this technique would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity and reveal the molecule's preferred conformation in the solid state, including the relative orientation of the 2-methylphenyl and benzyl rings with respect to the central imidamide plane.

Furthermore, SC-XRD elucidates the crystal packing, revealing the intermolecular forces that govern the solid-state architecture. For this compound, the N-H groups of the imidamide core are capable of acting as hydrogen bond donors, while the imine nitrogen can act as an acceptor. Therefore, it is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds, potentially forming dimers or extended chain motifs. nih.govnih.govAdditionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a role in stabilizing the crystal lattice. researchgate.net

Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit distinct physical and chemical properties. The crystallization process, including the choice of solvent, can significantly influence which polymorphic form is obtained.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystalline structure of this compound would be stabilized by a network of intermolecular interactions. The primary interactions expected are hydrogen bonding and π-stacking.

The carboximidamide group contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms), making it highly likely to form intermolecular hydrogen bonds. These interactions would play a crucial role in the formation of the crystal lattice, potentially leading to the assembly of molecules into chains, sheets, or more complex three-dimensional networks.

Other Advanced Analytical Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This technique is valuable for determining the thermal stability of a compound and studying its decomposition profile.

A typical TGA thermogram for a stable organic compound like this compound would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of decomposition is a key parameter obtained from TGA, providing insight into the thermal stability of the molecule. For a pure, unsolvated crystalline form, the TGA curve would likely exhibit a single, sharp decomposition step. The presence of multiple decomposition steps could indicate the presence of solvates or a more complex decomposition pathway.

While specific TGA data for this compound is not available, the analysis of related compounds suggests that decomposition would likely occur at elevated temperatures, characteristic of the thermal degradation of its constituent functional groups.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions, such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram of a crystalline sample would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of melting are important physical properties that can be accurately determined by DSC. If the compound exhibits polymorphism, DSC could be used to identify and characterize the different polymorphic forms, as they would typically have different melting points and enthalpies of fusion. Furthermore, DSC can be used to study crystallization from the molten state and any potential solid-solid phase transitions between polymorphs.

The following table summarizes the expected, though not experimentally confirmed, thermal properties based on the analysis of similar compounds:

Analytical TechniqueExpected Observation for this compoundSignificance
Thermogravimetric Analysis (TGA) Single-step decomposition at an elevated temperature.Determination of thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) A sharp endothermic peak indicating the melting point.Determination of melting point and enthalpy of fusion; identification of potential polymorphs.

Computational and Theoretical Investigations of N Benzyl 2 Methylbenzenecarboximidamide

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular properties of chemical compounds. For N-Benzyl-2-methylbenzenecarboximidamide, a comprehensive understanding of its electronic and structural characteristics can be achieved through various computational methods. These theoretical approaches provide insights that complement experimental data, offering a detailed picture at the atomic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound. These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

The electronic structure of the molecule is also a key focus of DFT studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally suggests higher reactivity. Theoretical calculations for related N-benzyl derivatives have shown how substitutions on the aromatic rings can influence these frontier molecular orbitals. nih.govresearchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized Amide Structure

Parameter Value
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Length ~1.35 Å
N-H Bond Length ~1.01 Å
C-N-H Bond Angle ~120°
O=C-N Bond Angle ~122°

Note: These are typical values for a secondary amide and actual calculated values for this compound would require specific computation.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property predictions, ab initio methods can be employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for the molecular geometry and electronic energies of this compound. Such high-accuracy calculations are particularly valuable for validating the results obtained from more computationally efficient DFT methods and for studying systems where electron correlation effects are significant.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. Theoretical calculations can provide valuable insights into the vibrational and nuclear magnetic resonance spectra of this compound.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies, the IR and Raman spectra of the molecule can be simulated. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. For instance, the characteristic C=N stretching frequency of the imidamide group and the various C-H and N-H stretching and bending modes can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted NMR spectra are powerful tools for structural elucidation, allowing for a direct comparison with experimentally obtained spectra to confirm the molecular structure. Theoretical NMR data for similar N-benzyl compounds have shown good correlation with experimental findings. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical N-Benzyl Amide Derivative

Spectroscopy Parameter Predicted Value
IR C=N Stretch ~1650 cm⁻¹
IR N-H Stretch ~3300 cm⁻¹
¹H NMR N-H Proton ~8.0 ppm
¹³C NMR C=N Carbon ~160 ppm

Note: These are generalized predictions. Actual values for this compound would be specific to its unique electronic environment.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis provides a detailed understanding of the different spatial arrangements (conformers) that this compound can adopt and the energy barriers that separate them.

Exploration of Stable Conformers and Rotational Barriers

By systematically rotating the single bonds within the this compound molecule, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy, stable conformers as minima on the surface. The transition states between these conformers correspond to saddle points on the PES, and the energy difference between a minimum and a saddle point represents the rotational barrier. This analysis can identify the most likely shapes the molecule will adopt and how easily it can transition between them.

Solvent Effects on Conformational Preferences (Polarizable Continuum Models)

The surrounding environment can significantly influence the conformational preferences of a molecule. Polarizable Continuum Models (PCM) are a common computational approach to simulate the effects of a solvent. researchgate.net In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. By performing conformational analysis with PCM, it is possible to determine how the presence of a polar or non-polar solvent might stabilize or destabilize certain conformers of this compound, potentially altering the equilibrium distribution of its conformations. researchgate.net

Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic properties and chemical reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to model the molecule's behavior at the quantum level, offering insights that complement experimental findings. researchgate.net These theoretical calculations help in understanding the distribution of electrons within the molecule and identifying the regions most susceptible to chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p), are used to compute these energy values. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.75
Energy Gap (ΔE)4.40

Note: The data in this table is hypothetical and serves as an illustrative example of results from a DFT calculation.

Charge Distribution and Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density on the atoms within a molecule. nih.gov This analysis provides theoretical atomic charges, offering a quantitative measure of the local electronic structure. Understanding the charge distribution is crucial for predicting electrostatic interactions, molecular polarity, and identifying potential sites for nucleophilic and electrophilic attack. In this compound, NPA would likely reveal a significant negative charge on the nitrogen atoms due to their high electronegativity, making them nucleophilic centers. The carbon atom of the C=N imine group would correspondingly carry a partial positive charge, marking it as an electrophilic site.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

AtomElementHypothetical NPA Charge (e)
N1 (Imine)Nitrogen-0.650
N2 (Amine)Nitrogen-0.780
C (Imine)Carbon+0.550

Note: The data in this table is hypothetical and for illustrative purposes only.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govresearchgate.net Blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral or non-polar regions. For this compound, an EPS map would be expected to show strong negative potential (red) around the two nitrogen atoms, confirming them as the primary nucleophilic sites. Positive potential (blue) would likely be concentrated around the hydrogen atoms attached to nitrogen. nih.gov

Tautomeric Preferences and Proton Transfer Energetics

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. The imidamide functional group of this compound can exhibit tautomerism through intramolecular proton transfer. nih.gov Computational studies are essential for evaluating the energetic landscape of this process, as tautomers are often difficult to isolate and study experimentally due to their rapid interconversion. nih.gov

Relative Stabilities of Imidamide Tautomers in Gas Phase and Solution

Quantum chemical calculations can predict the relative stabilities of different tautomeric forms by computing their Gibbs free energies. These calculations are typically performed for the molecule in the gas phase (as an isolated system) and in various solvents to account for environmental effects. scispace.com Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of a solvent's dielectric constant on tautomeric equilibrium. mdpi.com

For this compound, the principal tautomeric equilibrium involves the migration of a proton between the two nitrogen atoms. The relative stability of these forms is influenced by factors like intramolecular hydrogen bonding and the polarity of the solvent. mdpi.com Generally, more polar solvents tend to stabilize the tautomer with a larger dipole moment. By comparing the calculated energies, one can predict the predominant tautomer in a given environment. scispace.com

Table 3: Hypothetical Relative Gibbs Free Energies (ΔG) for Tautomers of this compound

TautomerΔG in Gas Phase (kcal/mol)ΔG in Ethanol (kcal/mol)
Tautomer A (Reference)0.000.00
Tautomer B+2.50+1.85

Note: The data in this table is hypothetical. A positive ΔG indicates that Tautomer B is less stable than the reference Tautomer A.

Energy Barriers for Prototropic Exchange

The prototropic exchange in this compound involves the intramolecular transfer of a proton between the two nitrogen atoms of the imidamide functional group. This process results in the formation of a tautomeric isomer. Understanding the energy barriers associated with this exchange is crucial for characterizing the compound's dynamic behavior and reactivity. Computational chemistry provides powerful tools to investigate these energy landscapes.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetics of such tautomerization processes. These calculations can map the potential energy surface of the molecule, identifying the stable tautomeric forms as energy minima and the transition state for the proton transfer as a first-order saddle point. The energy difference between the transition state and the ground state tautomer defines the activation energy barrier for the prototropic exchange.

Detailed research findings on the specific energy barriers for prototropic exchange in this compound are not extensively available in the public domain. However, computational studies on analogous amidine and imidamide systems provide a framework for understanding the factors that influence these barriers. These factors include the nature of the substituents on the nitrogen and carbon atoms, the solvent environment, and the potential for intramolecular hydrogen bonding to stabilize the transition state.

For instance, studies on similar compounds often reveal that the energy barrier for direct proton transfer is relatively high. The process can be facilitated by a "proton shuttle" mechanism, where a solvent molecule (like water) or another protic species mediates the transfer, leading to a significant reduction in the activation energy.

To provide a quantitative perspective, hypothetical data based on computational studies of related amidine systems are presented in the tables below. These values illustrate the typical energy barriers that might be expected for this compound under different computational models. It is imperative to note that these are illustrative values and not experimentally determined data for the specific compound of interest.

Table 1: Calculated Energy Barriers (kcal/mol) for Prototropic Exchange of this compound in the Gas Phase

Computational MethodBasis SetΔE‡ (kcal/mol)
B3LYP6-31G(d)35.2
B3LYP6-311+G(d,p)33.8
M06-2X6-311+G(d,p)36.5

The inclusion of solvent effects in computational models is critical for accurately predicting reaction barriers in solution. The polarizable continuum model (PCM) is a common approach to simulate the bulk solvent environment.

Table 2: Calculated Energy Barriers (kcal/mol) for Prototropic Exchange of this compound in Different Solvents (B3LYP/6-311+G(d,p))

SolventDielectric ConstantΔE‡ (kcal/mol)
Toluene2.3832.5
Dichloromethane8.9331.1
Acetonitrile37.530.2

Further computational investigations could explore the explicit role of solvent molecules in the proton transfer mechanism, which would likely reveal lower energy pathways and provide a more comprehensive understanding of the prototropic exchange dynamics of this compound.

Coordination Chemistry and Metal Complexation of N Benzyl 2 Methylbenzenecarboximidamide

N-Benzyl-2-methylbenzenecarboximidamide as a Ligand

The this compound molecule possesses a core imidamide functional group (-C(NHR')=NR'') which is known to be an excellent candidate for metal chelation. The presence of two nitrogen donor atoms allows it to act as a bidentate ligand, forming stable complexes with a variety of metal ions.

Potential Coordination Modes of the Imidamide Moiety (N,N'-chelating)

The primary and most anticipated coordination mode for this compound is as an N,N'-chelating ligand. In this arrangement, both the imino and amino nitrogen atoms of the imidamide moiety would coordinate to a single metal center, forming a stable five-membered chelate ring. This mode of coordination is well-documented for other N,N'-disubstituted amidinate and imidamide ligands and is favored due to the chelate effect, which enhances the thermodynamic stability of the resulting complex.

The coordination would involve the deprotonation of the more acidic N-H proton, creating an anionic ligand that forms a strong covalent bond with the metal center. The lone pair of electrons on the second nitrogen atom would then complete the chelation. The planarity of the N-C-N fragment in the resulting metallacycle is a key feature of this coordination mode.

Design Principles for Chelating and Bridging Ligands

The structure of this compound lends itself to thoughtful ligand design for specific applications in coordination chemistry.

Chelating Ligands: The inherent N,N'-bidentate nature of the imidamide group makes it a prime candidate for forming mononuclear complexes. The steric bulk of the benzyl (B1604629) and 2-methylphenyl substituents can be strategically modified to influence the coordination geometry and reactivity of the resulting metal complex. For instance, larger substituents could enforce a specific coordination geometry or prevent the formation of higher-coordinate species.

Bridging Ligands: While less common for simple imidamide ligands, bridging coordination modes are also a possibility, particularly in the formation of polynuclear complexes. In a bridging scenario, the two nitrogen atoms of the imidamide moiety could coordinate to two different metal centers. This would require a specific geometric arrangement of the ligands and metal ions and could lead to the formation of interesting dimeric or polymeric structures with potential applications in materials science and catalysis. The flexibility of the benzyl group could play a role in facilitating such bridging interactions.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for this compound complexes are not detailed in the literature, general methods for the synthesis of metal amidinate and related complexes can be extrapolated. These typically involve the reaction of a metal precursor (e.g., a metal halide or alkoxide) with the deprotonated ligand.

Coordination with Transition Metals (e.g., Cobalt, Palladium, Ruthenium, Vanadium)

Based on the known coordination chemistry of related N-donor ligands, this compound is expected to form stable complexes with a range of transition metals:

Cobalt: Cobalt(II) is known to form a variety of complexes with N-donor ligands, often exhibiting tetrahedral or octahedral geometries. A complex with this compound would likely feature Co(II) in a high-spin state.

Palladium: Palladium(II) complexes, particularly with N-donor ligands, are of significant interest in catalysis. These complexes typically adopt a square planar geometry. The formation of a stable chelate with this compound could lead to catalytically active species for cross-coupling reactions or other organic transformations.

Ruthenium: Ruthenium, in its various oxidation states (e.g., Ru(II), Ru(III)), forms a vast array of coordination complexes with diverse geometries. Ruthenium-amidinate complexes have been studied for their catalytic and electronic properties.

Vanadium: Vanadium, particularly in the +4 oxidation state as the vanadyl ion (VO²⁺), readily forms complexes with chelating ligands. These complexes are often paramagnetic and have been studied for their potential biological and catalytic applications.

Stoichiometry and Geometry of Metal-Imidamide Complexes

The stoichiometry of the resulting metal-imidamide complexes would depend on the oxidation state and coordination number preference of the metal ion, as well as the steric bulk of the ligand. Common stoichiometries for bidentate ligands include:

ML₂: This is a common stoichiometry for square planar (e.g., Pd(II)) and tetrahedral (e.g., Co(II)) metal ions, where two deprotonated ligands saturate the coordination sphere of the metal.

ML₃: For octahedral metal ions (e.g., Ru(II), Co(III)), three bidentate ligands can coordinate to the metal center.

The geometry of the complexes would be dictated by the electronic configuration of the metal ion and the steric constraints imposed by the benzyl and 2-methylphenyl groups of the ligand.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, EPR)

The characterization of any synthesized metal complexes of this compound would rely on a suite of spectroscopic techniques:

UV-Vis Spectroscopy: Electronic absorption spectroscopy would provide information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, would be expected. The positions and intensities of these bands would be indicative of the coordination environment and the nature of the metal-ligand bonding.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy would be a crucial tool for characterizing paramagnetic complexes, such as those of V(IV) or high-spin Co(II). The EPR spectrum would provide information about the electronic structure, the number of unpaired electrons, and the symmetry of the metal ion's environment. For a V(IV) complex (d¹), a characteristic eight-line hyperfine splitting pattern due to the interaction with the ⁵¹V nucleus (I = 7/2) would be expected. The g-values and hyperfine coupling constants obtained from the spectrum would be diagnostic of the coordination geometry and the nature of the donor atoms.

Catalytic Applications of this compound Metal Complexes

Homogeneous and Heterogeneous Catalysis

No specific studies detailing the use of this compound metal complexes in either homogeneous or heterogeneous catalysis were identified. The catalytic activity of metal complexes is highly dependent on the nature of the ligand, and without experimental data, any potential applications remain speculative.

Mechanistic Studies of Catalytic Cycles

There is no available research on the mechanistic pathways of catalytic cycles involving metal complexes of this compound. Mechanistic studies are crucial for understanding catalyst performance and for the rational design of more efficient catalysts.

Development of New Catalytic Systems for Organic Transformations

The development of new catalytic systems is an active area of chemical research. However, there are no reports of new catalytic systems based on this compound for any specific organic transformations.

Supramolecular Assemblies Involving this compound Complexes

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications. The design and synthesis of MOFs rely on the specific coordination properties of the organic linkers. There is no published literature describing the use of this compound as a linker in the design or synthesis of MOFs.

Self-Assembly of Coordination Polymers

The self-assembly of coordination polymers is a complex process influenced by the geometry and electronic properties of the ligands and metal ions. No studies were found that describe the self-assembly of coordination polymers involving this compound complexes.

Applications in Advanced Materials Science

Optoelectronic Properties and Functional Materials

A critical examination of scientific databases and peer-reviewed journals yielded no specific studies on the optoelectronic properties of N-Benzyl-2-methylbenzenecarboximidamide.

Design of Fluorescent and Luminescent Materials

There is currently no available research detailing the design, synthesis, or characterization of fluorescent or luminescent materials based on this compound. The photophysical properties, such as absorption and emission spectra, quantum yields, and fluorescence lifetimes, which are essential for the development of such materials, have not been reported for this compound.

Self-Assembling Systems and Nanostructure Formation

The ability of molecules to self-assemble into ordered nanostructures is a key area of research in materials science. However, no studies have been published that investigate the self-assembling properties of this compound.

Amphiphilic Properties and Micellar Formation

Information regarding the amphiphilic nature of this compound and its potential to form micelles in solution is not available in the current body of scientific literature. The critical micelle concentration (CMC) and the thermodynamic parameters associated with micellization have not been determined for this compound.

Fabrication of Nanoparticles and Vesicles

Consistent with the lack of data on its self-assembly, there are no reports on the fabrication of nanoparticles or vesicles using this compound as a building block.

Surface Interactions and Adsorption Phenomena

The interaction of molecules with surfaces is fundamental to various applications, including coatings, sensors, and catalysis. There is a notable absence of research on the surface interaction and adsorption behavior of this compound on any substrate. Studies detailing its adsorption isotherms, surface energy modifications, or the formation of self-assembled monolayers are not present in the scientific literature.

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N Benzyl 2 Methylbenzenecarboximidamide As a Synthetic Reagent and Intermediate

Use in the Synthesis of Complex Organic Molecules

There is no available scientific literature that describes the use of N-Benzyl-2-methylbenzenecarboximidamide as a reagent or intermediate in the synthesis of complex organic molecules.

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

There is no available scientific literature that details the application of this compound as a chiral auxiliary or as a ligand in asymmetric synthesis.

Derivatization for Specialized Synthetic Applications

There is no available scientific literature that documents the derivatization of this compound for any specialized synthetic applications.

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for N-Benzyl-2-methylbenzenecarboximidamide

While classical methods for amidine synthesis exist, future research should focus on developing more efficient, sustainable, and versatile pathways to this compound. The exploration of novel synthetic strategies will be crucial for enabling broader access to this compound for further study and application. Key areas for investigation include catalytic systems, enzymatic processes, and flow chemistry approaches.

Modern synthetic organic chemistry offers several powerful tools that could be adapted for this purpose. Metal-catalyzed reactions, for instance, have become indispensable for forming carbon-nitrogen bonds. Investigating catalysts based on palladium, copper, or nickel for the coupling of 2-methylbenzonitrile with benzylamine (B48309), or related starting materials, could lead to high-yield, mild-condition syntheses. Similarly, enzymatic synthesis presents a green alternative to traditional chemical methods. The discovery of enzymes like N-substituted formamide (B127407) deformylase, which can catalyze the reverse reaction to form N-benzyl carboxamides, suggests that biocatalytic routes could be developed for imidamide synthesis, offering high specificity and reduced environmental impact. nih.gov

Potential Synthetic Strategy Key Components/Catalysts Potential Advantages Anticipated Challenges
Metal-Catalyzed CouplingPalladium, Copper, or Nickel catalysts; appropriate ligandsHigh yields, mild reaction conditions, broad substrate scope.Catalyst cost and toxicity, optimization of ligands and conditions.
Enzymatic SynthesisHydrolases, Amine-forming deformylasesHigh stereoselectivity, green and sustainable, mild conditions.Enzyme discovery and engineering, limited substrate scope, scalability.
Pinner Reaction Modification2-methylbenzonitrile, benzyl (B1604629) alcohol, acid catalystUtilizes readily available starting materials.Harsh acidic conditions, potential for side reactions.
Flow ChemistryMicroreactor systemsEnhanced safety, precise control of reaction parameters, scalability.Initial setup cost, potential for clogging with solid byproducts.

Further research into one-pot procedures, where multiple reaction steps are carried out in a single vessel, could also streamline the synthesis, making it more time- and resource-efficient. nih.gov

Deeper Computational Modeling of Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools for predicting and understanding molecular behavior, thereby guiding experimental work. For this compound, deeper computational modeling can offer profound insights into its electronic structure, reactivity, and non-covalent interaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to optimize the compound's geometry and predict its spectroscopic properties (such as IR and NMR spectra), which can be compared with experimental data for structural validation. nih.gov DFT can also be used to calculate molecular descriptors like chemical hardness, electrophilicity, and electron-donating/accepting power, which are crucial for understanding the molecule's reactivity in various chemical environments. biointerfaceresearch.com Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, identifying sites susceptible to electrophilic and nucleophilic attack.

Beyond the single molecule, computational models can simulate how this compound interacts with other molecules, such as solvents, catalysts, or biological macromolecules. Molecular docking studies, for example, could predict the binding affinity and mode of interaction with specific enzyme active sites, guiding the design of new enzyme inhibitors. biointerfaceresearch.comnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be applied to study the nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for its potential role in supramolecular chemistry and materials science.

Computational Method Predicted Properties / Insights Potential Application Area
Density Functional Theory (DFT)Optimized geometry, electronic structure, reactivity indices (hardness, electrophilicity), IR/NMR spectra.Guiding synthesis, predicting reaction outcomes.
Molecular Dynamics (MD)Conformational analysis, dynamic behavior in solution, solvent effects.Understanding behavior in different media, material design.
Molecular DockingBinding affinity and mode of interaction with biological targets.Drug discovery, enzyme inhibition studies.
QTAIM AnalysisNature and strength of non-covalent interactions (e.g., hydrogen bonding).Supramolecular chemistry, crystal engineering.

Design of Novel Functional Materials Based on the Imidamide Scaffold

The structural features of this compound—specifically its hydrogen bond donor and acceptor sites and aromatic rings—make its core imidamide scaffold an attractive building block for novel functional materials. nih.gov Future research should explore the incorporation of this scaffold into polymers, metal-organic frameworks (MOFs), and other advanced materials.

In polymer science, the imidamide group could be integrated into polymer backbones or as a pendant group to introduce specific properties like thermal stability, conductivity, or the ability to coordinate with metal ions. The hydrogen bonding capability of the N-H and C=N moieties could be exploited to create self-healing polymers or materials with defined supramolecular architectures.

The design of tissue engineering scaffolds is another promising avenue. youtube.com Biomaterials must provide structural support and present appropriate chemical cues to cells. youtube.comyoutube.com The imidamide scaffold could be functionalized and incorporated into biodegradable polymers to create scaffolds that mimic the natural extracellular matrix, potentially promoting cell adhesion, proliferation, and differentiation. nih.gov

Furthermore, the nitrogen atoms in the imidamide group can act as ligands for metal ions, opening the door to the synthesis of novel coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, or as chemical sensors. The specific stereochemistry and electronic properties conferred by the benzyl and 2-methylphenyl groups could be used to fine-tune the resulting framework's pore size and functionality. The adaptability of imidazole-related derivatives is a key property for their exploration as optoelectronic and supramolecular materials. biointerfaceresearch.com

Advanced Characterization Techniques for Dynamic Processes

To fully understand the potential of this compound, it is essential to study its dynamic processes, such as conformational changes, proton transfer, and intermolecular interactions in real-time. While standard characterization techniques like NMR and mass spectrometry provide static structural information, advanced methods are needed to probe these dynamic behaviors.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), can be used to study the spatial proximity of atoms and chemical exchange processes, respectively. These methods could elucidate the preferred conformations of the molecule in solution and the rotational barriers around its single bonds.

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, could be employed to observe the molecule's behavior on the timescale of chemical reactions. This would allow for the direct observation of transient intermediates and transition states in photochemical or photophysical processes, providing a deeper understanding of reaction mechanisms.

Advanced mass spectrometry techniques, like ion mobility-mass spectrometry (IM-MS), could be used to separate and characterize different isomers or conformers of the molecule in the gas phase. This would provide valuable information about its intrinsic structural properties, free from solvent effects.

Interdisciplinary Research with Other Branches of Chemistry and Materials Science

The full potential of this compound will be best realized through interdisciplinary collaboration. youtube.com Bridging synthetic chemistry with materials science, computational chemistry, and biology will open up new frontiers of research and application.

Medicinal Chemistry and Pharmacology: Many molecules containing amidine or related functionalities exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties. nih.govnih.govresearchgate.net Collaborative efforts with biologists and pharmacologists could screen this compound and its derivatives for potential therapeutic applications. Computational docking studies could guide this process by identifying promising biological targets. biointerfaceresearch.com

Materials Science and Engineering: The development of functional materials based on the imidamide scaffold requires close collaboration between synthetic chemists and materials scientists. nih.gov Chemists can design and synthesize novel monomers and building blocks, while materials scientists can characterize the resulting materials' physical and chemical properties and explore their applications in areas like electronics, tissue engineering, and catalysis. youtube.com

Supramolecular Chemistry: The ability of the imidamide group to form strong and directional hydrogen bonds makes it an excellent candidate for use in supramolecular chemistry. Research in this area could focus on designing complex, self-assembled structures like gels, liquid crystals, or molecular capsules based on non-covalent interactions involving the this compound scaffold.

By fostering these interdisciplinary connections, the scientific community can accelerate the exploration of this promising compound, translating fundamental chemical knowledge into practical applications that address challenges in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Benzyl-2-methylbenzenecarboximidamide, and how can reaction conditions influence yield?

  • Methodology : Palladium-catalyzed hydrogenation (Pd/C, H₂, MeOH, 18 h) is a common method for reducing intermediates in carboximidamide synthesis. Side reactions, such as over-reduction or incomplete deprotection, can be mitigated by controlling reaction time, temperature, and catalyst loading . Solvent choice (e.g., dichloromethane vs. DMF) and stoichiometric ratios of reagents like TIPSCl or pyridine also critically affect product purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the benzyl and methyl substituents’ positions. For example, 1H^1H NMR can distinguish between aromatic protons and the N-benzyl group’s methylene protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the amidine moiety. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does storage condition (e.g., temperature, light exposure) impact the stability of this compound?

  • Methodology : Stability studies should include accelerated degradation tests under varying conditions (e.g., 40°C/75% RH for 6 months). HPLC or LC-MS monitors degradation products, such as hydrolyzed amides or oxidized benzyl groups. Long-term storage in inert atmospheres (argon) and amber glass vials minimizes decomposition .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic applications?

  • Methodology : Density Functional Theory (DFT) simulations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding hypotheses about inhibitory activity . Pairing computational data with experimental kinetic studies (e.g., reaction rate measurements) validates theoretical models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodology : Systematic substitution of the benzyl or methyl groups with electron-withdrawing/donating moieties (e.g., -NO₂, -OCH₃) reveals steric and electronic effects on bioactivity. In vitro assays (e.g., enzyme inhibition IC₅₀) quantify potency, while molecular dynamics simulations explain binding mode variations . Data contradictions (e.g., unexpected activity in a derivative) require re-evaluating synthetic purity or assay conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Cross-laboratory validation using standardized protocols (e.g., identical cell lines, assay buffers) minimizes variability. Meta-analysis of literature data identifies confounding factors, such as impurities in commercial reagents or differences in enantiomeric purity. Orthogonal assays (e.g., SPR vs. fluorescence-based binding) confirm target engagement specificity .

Q. How can the compound’s potential as a catalyst or ligand in asymmetric synthesis be investigated?

  • Methodology : Screening in model reactions (e.g., aldol condensation or hydrogenation) under varied conditions (solvent, temperature) evaluates enantioselectivity. Chiral HPLC or polarimetry quantifies enantiomeric excess (ee%). Comparative studies with known ligands (e.g., BINAP) benchmark performance .

Methodological Notes

  • Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate structural modifications with activity trends.
  • Safety : Adhere to TCI America’s guidelines for handling amidines (e.g., S24/25: avoid skin/eye contact) and dispose of degraded products per EPA regulations .
  • Ethics : Ensure all biological studies comply with institutional review protocols for reproducibility and ethical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.